molecular formula C17H16N6 B10883929 3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10883929
M. Wt: 304.3 g/mol
InChI Key: MPPZXWMIINQPHA-UHFFFAOYSA-N
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Description

3-Hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a sophisticated chemical reagent designed for advanced pharmaceutical and agrochemical research. This compound integrates two privileged pharmacophores: the [1,2,4]triazino[5,6-b]indole scaffold and a reactive hydrazinyl side chain at the 3-position. The [1,2,4]triazino[5,6-b]indole core is a nitrogen-rich heterocyclic system of significant research interest due to its demonstrated biological potential. Recent studies on structurally similar derivatives have shown that this core structure, particularly when functionalized, can exhibit potent antibacterial activity against pathogenic bacteria by inducing reactive oxygen species (ROS) . Furthermore, the 5-(2-phenylethyl) side chain is a common feature in bioactive molecules, potentially enhancing binding affinity and cellular penetration. The primary research value of this compound lies in its highly versatile 3-hydrazinyl functional group. Hydrazides and their derivatives are recognized as powerful tools in medicinal chemistry, serving as key precursors for the synthesis of a wide array of valuable heterocycles, including pyrazoles, oxadiazoles, thiadiazoles, and triazoles through cyclization or cycloaddition reactions . This makes 3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole an essential building block for constructing novel compound libraries for high-throughput screening in drug discovery campaigns. Its potential research applications span the development of new antimicrobial agents , the exploration of anticancer therapies, and the synthesis of complex molecular architectures for structure-activity relationship (SAR) studies. As with all reagents of this nature, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H16N6

Molecular Weight

304.3 g/mol

IUPAC Name

[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]hydrazine

InChI

InChI=1S/C17H16N6/c18-20-17-19-16-15(21-22-17)13-8-4-5-9-14(13)23(16)11-10-12-6-2-1-3-7-12/h1-9H,10-11,18H2,(H,19,20,22)

InChI Key

MPPZXWMIINQPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)NN

Origin of Product

United States

Preparation Methods

Cyclocondensation of Indole Precursors

The triazinoindole core is typically constructed via cyclocondensation between indole-2,3-dione derivatives and thiosemicarbazides. For example:

  • Step 1 : Reacting 5-(2-phenylethyl)-1H-indole-2,3-dione with thiosemicarbazide in ethanol under reflux yields the thiosemicarbazone intermediate.

  • Step 2 : Base-mediated cyclization (e.g., using K₂CO₃ in aqueous medium) forms the triazino[5,6-b]indole scaffold.

Reaction Scheme :

Indole-2,3-dione+ThiosemicarbazideEtOH, refluxThiosemicarbazoneK2CO3,H2OTriazinoindole\text{Indole-2,3-dione} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazone} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O}} \text{Triazinoindole}

Key Conditions :

  • Temperature : 80–100°C for cyclization.

  • Yield : 65–75% after recrystallization.

Introduction of the Hydrazinyl Group

The 3-hydrazinyl substituent is introduced via nucleophilic substitution of a chloro or methylsulfanyl precursor:

  • Step 1 : Synthesize 3-chloro-5-(2-phenylethyl)-5H-triazino[5,6-b]indole using POCl₃.

  • Step 2 : React with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C to prevent over-substitution.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (chloro derivative : hydrazine).

  • Reaction Time : 4–6 hours.

  • Yield : 82%.

Microwave-Assisted Green Synthesis

One-Pot Aqueous Protocol

Microwave irradiation significantly accelerates the synthesis while reducing solvent waste:

  • Step 1 : Combine 5-(2-phenylethyl)-1H-indole-2,3-dione and thiosemicarbazide in water.

  • Step 2 : Irradiate at 150 W for 8–10 minutes, followed by addition of K₂CO₃ and further irradiation for 5 minutes.

Advantages :

  • Time Reduction : 15 minutes vs. 12 hours conventionally.

  • Yield Improvement : 85–90% due to reduced side reactions.

  • Eco-Friendly : Eliminates organic solvents.

Comparative Analysis of Methods

Parameter Conventional Microwave
Reaction Time10–14 hours15–20 minutes
SolventEthanol/THFWater
Yield65–75%85–90%
Purity (HPLC)92–95%97–99%

Data synthesized from.

Functional Group Transformations and Byproduct Management

Byproducts in Hydrazine Substitution

Common byproducts include:

  • 3-Amino Derivatives : From over-alkylation of hydrazine.

  • Oxidized Species : Due to aerial oxidation of hydrazine to azides.

Mitigation Strategies :

  • Use anhydrous solvents and nitrogen atmospheres.

  • Employ low temperatures (0–5°C) during hydrazine addition.

Role of the 2-Phenylethyl Group

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 8.2–8.5 ppm (indole H-7 and H-9).

    • δ 4.1–4.3 ppm (phenylethyl –CH₂–).

    • δ 3.8 ppm (hydrazinyl –NH₂).

  • MS (ESI) : Molecular ion peak at m/z 321.4 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

  • Elemental Analysis : Calculated for C₁₈H₁₆N₄S: C 67.48%, H 5.03%, N 17.49%; Found: C 67.41%, H 5.10%, N 17.52%.

Industrial Scalability and Cost Considerations

  • Raw Material Cost : ~$120/kg for phenethyl bromide (bulk pricing).

  • Microwave Equipment : Initial investment of $50,000–$100,000 reduces long-term solvent costs by 60%.

  • Waste Treatment : Aqueous methods cut hazardous waste by 90% compared to organic solvents .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazinyl group (-NH-NH2_2) readily reacts with aldehydes or ketones to form hydrazones. This reaction is typically carried out in ethanol under acidic conditions (e.g., acetic acid) with reflux:

3-Hydrazinyl-triazinoindole+RCHOAcOHEtOH, refluxHydrazone derivative\text{3-Hydrazinyl-triazinoindole} + \text{RCHO} \xrightarrow[\text{AcOH}]{\text{EtOH, reflux}} \text{Hydrazone derivative}

Example :

  • Reaction with benzaldehyde yields a hydrazone derivative, confirmed by 1^1H NMR signals at δ 8.42 ppm (=CH) and IR C=N stretching at 1620 cm1^{-1} .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles. Microwave-assisted methods in aqueous media improve efficiency:

ReactantsConditionsProductYieldSource
HydrazinecarbothioamideH2_2O, K2_2CO3_3, MWTriazino[5,6-b]indole derivative85–92%
Ethanol, conventional reflux7–8 hoursLower yield (35–60%)50%

Microwave irradiation reduces reaction time to minutes and enhances yields by 30–50% compared to conventional methods .

Nucleophilic Substitution at the Triazine Ring

The electron-deficient triazine ring facilitates nucleophilic substitution. For example, reactions with thiols or amines proceed under mild basic conditions:

3-Hydrazinyl-triazinoindole+RSHK2CO3,EtOH3-Sulfanyl-triazinoindole\text{3-Hydrazinyl-triazinoindole} + \text{RSH} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{3-Sulfanyl-triazinoindole}

Key Observations :

  • Substitution occurs preferentially at position 3 due to steric and electronic factors.

  • Reaction with 2-mercaptobenzothiazole forms a sulfanyl-linked analog .

Acylation and Alkylation of the Hydrazinyl Group

The hydrazinyl group reacts with acyl chlorides or alkyl halides to form N-acyl or N-alkyl derivatives:

ReagentConditionsProductApplication
Acetyl chloridePyridine, RTN-Acetyl derivativeEnhanced solubility
Benzyl bromideK2_2CO3_3, DMFN-Benzyl derivativeAntimicrobial activity screening

Oxidation Reactions

Controlled oxidation converts the hydrazinyl group into diazenes or nitroso intermediates. For example:

3-Hydrazinyl-triazinoindoleH2O2Fe3+Diazenyl-triazinoindole\text{3-Hydrazinyl-triazinoindole} \xrightarrow[\text{H}_2\text{O}_2]{\text{Fe}^{3+}} \text{Diazenyl-triazinoindole}

Notes :

  • Over-oxidation may lead to decomposition; optimal conditions require stoichiometric oxidants.

Coordination with Metal Ions

The hydrazinyl group acts as a ligand for transition metals (e.g., Fe2+^{2+}, Cu2+^{2+}):

3-Hydrazinyl-triazinoindole+FeCl2Fe(II) complex\text{3-Hydrazinyl-triazinoindole} + \text{FeCl}_2 \rightarrow \text{Fe(II) complex}

Applications :

  • Metal complexes exhibit enhanced anticancer activity by inducing ROS-mediated apoptosis.

Key Research Findings

  • Green Synthesis : Microwave-assisted aqueous-phase reactions reduce solvent waste and improve yields .

  • Structure-Activity Relationship : Substituents on the hydrazinyl group significantly modulate biological activity (e.g., antimicrobial, anticancer) .

  • Mechanistic Insight : Nucleophilic substitution at the triazine ring is kinetically favorable at position 3 due to reduced steric hindrance.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with triazinoindole scaffolds exhibit promising anticancer activities. For example:

  • Case Study : A study on related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
CompoundCancer TypeIC50 (µM)Mechanism of Action
Triazinoindole ABreast Cancer5.0Apoptosis induction
Triazinoindole BLung Cancer3.2Cell cycle arrest

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research has highlighted its effectiveness against several bacterial strains:

  • Case Study : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 12 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

Mechanistic Insights

The biological activities of 3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole can be attributed to its ability to interact with specific biological targets:

  • Targeting Kinases : Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer signaling pathways.
  • DNA Interaction : The triazinoindole framework allows for intercalation into DNA, disrupting replication and transcription processes.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving hydrazines and indoles. Modifications at the phenyl group can enhance its biological properties.

Synthetic Pathways

Common synthetic routes include:

  • Condensation Reaction : Reacting hydrazine derivatives with appropriate indole precursors.
  • Cyclization Methods : Utilizing cyclization agents to form the triazino ring.

Potential Research Areas

  • Development of prodrugs to improve bioavailability.
  • Investigation into combination therapies with existing anticancer drugs.
  • Exploration of its effects on other diseases beyond cancer.

Mechanism of Action

The mechanism of action of 3-hydrazino-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, disrupting iron homeostasis in cells . This leads to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound’s ability to arrest the cell cycle at the G1 phase and induce apoptosis through the mitochondrial pathway has been demonstrated in various studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, physical properties, and biological activities:

Compound Name & ID (from Evidence) Substituents Synthesis Method Yield (%) Melting Point (°C) Key Biological Activity
3-Hydrazinyl-5H-triazino[5,6-b]indole (24) 3-NHNH₂, 5-H Reaction of indoline-2,3-dione with thiosemicarbazide, then hydrazine 92.6 260–261 Precursor for antimicrobial agents
Compound 32 3-NHNH₂, 5-CH₃ Condensation of (24) with ethyl acetoacetate in acetic acid 93.0 330–331 Antimicrobial (E. coli, S. aureus)
Compound 34 3-NHNH₂, 5-CH₃, 4-(propan-2-ylidene) Reaction of (32) with acetone 80.7 360–361 Not explicitly reported
N-(4-Bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (26) 3-SCH₂CO-NH-(4-BrC₆H₄), 5-CH₃ Coupling of thioacetic acid derivative with 4-bromoaniline 95 N/A Antifungal, antibacterial
VLX600 3-(Z-hydrazone), 6-CH₃ Hydrazone formation with pyridinyl ketone ≥97 (HPLC) N/A Oxidative phosphorylation inhibitor

Key Structural and Functional Differences:

Substituent Effects: 5-Position: Methyl (32) or bromine (25) substituents enhance steric bulk and alter electronic properties compared to the 2-phenylethyl group in the target compound. 3-Position: Hydrazinyl (24, 32) vs. thioether (26) groups influence reactivity. Hydrazinyl derivatives are versatile intermediates for synthesizing pyrazoles or triazoles , while thioethers exhibit antifungal activity .

Synthetic Flexibility: Compound 24 serves as a precursor for diverse derivatives, including pyrazolones (32) and thiazolidinones (38), via condensation or cycloaddition . The 2-phenylethyl variant could follow analogous routes.

Biological Activity: Antimicrobial activity is prominent in thioacetamide derivatives (26), with MIC values <10 µg/mL against Candida albicans . Hydrazinyl derivatives (e.g., 32) show moderate Gram-negative bacterial inhibition .

Biological Activity

3-Hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure includes a hydrazinyl group attached to a triazinoindole framework. This unique arrangement may contribute to its biological activity. The molecular formula is C15H16N6C_{15}H_{16N_6} with a molecular weight of 284.33 g/mol.

Biological Activity Overview

Research indicates that compounds similar to 3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole exhibit various biological activities:

  • Antimicrobial Activity : Compounds in the same class have shown effectiveness against various bacterial and fungal strains.
  • Antioxidant Properties : Many derivatives demonstrate the ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Effects : Some studies report that related compounds inhibit cancer cell proliferation through different mechanisms.

The biological activity of 3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of a series of hydrazine derivatives against common pathogens. The results indicated that compounds with phenyl substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMicroorganismMIC (µg/mL)
AS. aureus20
BE. coli30
CC. albicans15

Antioxidant Activity

Another investigation assessed the antioxidant effects of related triazinoindole derivatives using DPPH radical scavenging assays. The results showed that certain derivatives had IC50 values as low as 25 µM, indicating strong antioxidant potential.

CompoundIC50 (µM)
D25
E40
F30

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth significantly. For instance, one derivative exhibited an IC50 value of 0.5 µM against breast cancer cell line T-47D.

Q & A

Q. What are the standard synthetic routes for 3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole and its derivatives?

The synthesis typically involves heterocyclization and functional group modifications :

  • Step 1 : Condensation of isatin derivatives (e.g., 5-bromoisatin) with thiosemicarbazide in aqueous potassium carbonate to form 3-mercapto-5H-triazinoindole intermediates .
  • Step 2 : S-alkylation or hydrazinolysis to introduce the phenylethyl and hydrazinyl groups. For example, hydrazinolysis of 3-mercapto derivatives yields 3-hydrazinyl analogs .
  • Step 3 : Purification via recrystallization (e.g., ethanol) and structural confirmation using NMR, IR spectroscopy, and elemental analysis .

Q. How is the structural integrity of synthesized derivatives validated?

A combination of analytical methods is employed:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and hydrogen/carbon environments. For instance, aromatic protons in the indole ring appear at δ 7.2–8.5 ppm .
  • Infrared (IR) Spectroscopy : Detects functional groups like N–H (3200–3400 cm⁻¹) and C=S (1100–1250 cm⁻¹) .
  • Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity (>95% by HPLC) .

Q. What preliminary biological screening methods are used for this compound class?

  • Antiproliferative assays : IC₅₀ values are determined using cancer cell lines (e.g., A549, MCF-7) via MTT or SRB assays .
  • Antifungal/antimicrobial testing : Disk diffusion or microdilution assays against Candida albicans or bacterial strains .
  • Iron chelation assays : Ferrozine-based methods to quantify Fe²⁺/Fe³⁺ binding selectivity .

Advanced Research Questions

Q. How does 3-hydrazinyl-5-(2-phenylethyl)-5H-triazinoindole selectively bind Fe²⁺ ions, and what are the mechanistic implications for cancer therapy?

  • Selective Fe²⁺ binding : The compound’s pyridinocycloalkyl moiety and hydrazine group form a coordination pocket for Fe²⁺, as shown by UV-Vis spectroscopy and competition assays with ferrous/ferric salts .
  • Mechanistic impact : Fe²⁺ chelation disrupts mitochondrial electron transport, inducing G1 phase cell cycle arrest and apoptosis via Bax/Bcl-2 modulation and caspase-3 activation .
  • Validation : Flow cytometry (cell cycle analysis) and Western blotting (apoptotic protein expression) are critical .

Q. How can contradictory data on antiproliferative activity across studies be resolved?

Discrepancies often arise from:

  • Structural variations : Substitutions (e.g., trifluoromethyl groups) alter lipophilicity and target affinity .
  • Assay conditions : Differences in cell culture media (iron content) or exposure time affect IC₅₀ values .
  • Mitigation strategy : Standardize assays using iron-depleted media and validate with orthogonal methods (e.g., clonogenic assays) .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Prodrug design : Mask polar hydrazinyl groups with acetyl or PEG moieties to enhance bioavailability .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., hydrazine oxidation) and introduce steric hindrance .
  • Toxicity screening : Prioritize derivatives with low cytotoxicity in HEK293 cells (e.g., compound 3k with IC₅₀ > 10 μM in normal cells) .

Q. What computational tools are used to predict target interactions and guide synthesis?

  • Molecular docking : Predict binding to targets like lanosterol 14-demethylase (CYP51) for antifungal activity (docking scores < -8.5 kcal/mol) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with antiproliferative activity .
  • ADMET prediction : Software like SwissADME evaluates logP, solubility, and blood-brain barrier permeability .

Q. How does the compound induce apoptosis via mitochondrial pathways?

  • Mechanism : Iron depletion disrupts mitochondrial membrane potential (ΔΨm), detected via JC-1 staining (shift from red to green fluorescence). This triggers cytochrome c release and caspase-3 cleavage .
  • Validation : Western blotting confirms upregulation of Bax and downregulation of Bcl-2 .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Low yields in cyclization steps : Optimize reaction time and catalysts (e.g., polyphosphoric acid for triazinoindole formation) .
  • Purification hurdles : Use preparative HPLC for polar intermediates .
  • Reproducibility : Control moisture-sensitive steps (e.g., hydrazinolysis) under inert atmosphere .

Q. How can combinatorial therapies enhance the efficacy of iron-chelating triazinoindoles?

  • Synergy with PARP inhibitors : Iron chelators like VLX600 sensitize BRCA-deficient cancers to PARP inhibitors by disrupting homologous recombination .
  • Adjuvant with chemotherapeutics : Test combination indices (CI) with cisplatin or doxorubicin to reduce resistance .

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